B1578731 Beta-Amyloid (3-42)

Beta-Amyloid (3-42)

Cat. No.: B1578731
M. Wt: 4327.9
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (3-42) is an N-terminally truncated and pyroglutamylated (pE) isoform of amyloid-beta that has been identified as a predominant peptide structure deposited in the senile plaques of Alzheimer's Disease and Down's Syndrome patients . This modification, where the N-terminal glutamate is cyclized to form pyroglutamate, significantly increases the peptide's aggregation propensity, hydrophobicity, and resistance to degradation by peptidases compared to the full-length Aβ1-42 . Research indicates that Aβp3-42 can constitute a substantial portion (up to 25%) of the total Aβ load in the brain, with its concentration increasing as the disease progresses . While its aggregation kinetics can be complex, studies show that soluble Aβp3-42 has an increased tendency to form β-sheet-rich structures and can display strikingly accelerated fibril formation . Furthermore, interactions between Aβp3-42 and full-length Aβ1-42 may play a critical role in the early stages of senile plaque formation and in maintaining the soluble Aβ pool in the brain . This peptide is, therefore, an essential tool for researchers investigating the molecular mechanisms of protein aggregation, the initiation of amyloid pathology, and for developing therapeutic strategies targeting N-modified amyloid species in Alzheimer's Disease.

Properties

Molecular Weight

4327.9

sequence

EFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Scientific Research Applications

Aggregation Properties

Aggregation Kinetics
Research indicates that Aβ(3-42) exhibits distinct aggregation kinetics compared to its full-length counterpart, Aβ(1-42). Studies using Thioflavin-T fluorescence assays have demonstrated that Aβ(3-42) aggregates more slowly than Aβ(1-42), suggesting it may inhibit the aggregation of full-length peptides during early stages. Specifically, when mixed with Aβ(1-42), Aβ(3-42) delays the formation of β-sheets, which are crucial for amyloid fibril formation .

Comparison of Aggregation Rates
The following table summarizes the aggregation rates of various amyloid-beta peptides:

PeptideTime to Maximum Fluorescence (hours)T50 Value (hours)
Aβ(1-42)3< 3
Aβ(3-42)Much slower> 4.8
Mixture (Aβ(1-42):Aβ(3-42) 2:1Similar to Aβ(3-42) alone~4.8

These findings highlight the unique behavior of Aβ(3-42) in modulating the aggregation dynamics of other amyloid peptides.

Neurotoxicity and Cellular Effects

Cell Viability Studies
In vitro studies have shown that Aβ(3-42) can induce cytotoxicity in neuronal cell lines. For example, when treated with varying concentrations of Aβ peptides, including Aβ(3-42), significant reductions in cell viability were observed. The MTT assay results indicated that cell viability decreased to approximately 48% with Aβ(3-42) treatment compared to untreated controls .

Mechanisms of Neurotoxicity
The neurotoxic effects of Aβ peptides are primarily attributed to their ability to form oligomers that disrupt cellular function. Studies suggest that N-terminal modifications, such as those seen in Aβ(3-42), may enhance the peptide's propensity to aggregate into toxic oligomers, further contributing to neuronal cell death .

Therapeutic Implications

Target for Drug Development
Given its role in plaque formation and neurotoxicity, Aβ(3-42) is being explored as a potential target for therapeutic interventions in Alzheimer's disease. Recent clinical trials have focused on antibodies targeting pyroglutamate-modified forms of amyloid-beta, including those derived from Aβ(3-42). These trials aim to reduce amyloid plaque burden and improve cognitive function in patients with AD .

Synthetic Peptide Development
The synthesis of modified peptides like pyroglutamate-Aβ(3-42) is crucial for understanding their biological roles and developing targeted therapies. Novel synthetic methods have been established to produce these peptides reliably for further biochemical and neuropathological studies .

Case Studies and Research Findings

Several studies have documented the implications of Aβ(3-42) in Alzheimer's research:

  • Aggregation Study : An investigation into the aggregation kinetics revealed that mixtures of Aβ(1-42) and Aβ(3-42) showed delayed β-sheet formation, indicating a potential inhibitory effect on plaque development .
  • Neurotoxicity Assessment : Research comparing the cytotoxic effects of different amyloid-beta variants demonstrated that Aβ(3-42) significantly reduced neuronal viability, underscoring its relevance in AD pathology .
  • Therapeutic Targeting : Clinical trials targeting modified forms of amyloid-beta have shown promise in reducing cognitive decline associated with AD, highlighting the importance of understanding peptides like Aβ(3-42) .

Chemical Reactions Analysis

Aggregation Mechanisms

Beta-Amyloid (3-42) undergoes a series of chemical reactions that facilitate its aggregation into oligomers and fibrils. These reactions are influenced by various factors, including concentration, temperature, and the presence of metal ions or other peptides.

  • Primary Nucleation : This is the initial step where monomers of Beta-Amyloid (3-42) come together to form small aggregates. The presence of other amyloid peptides can significantly accelerate this process.

  • Secondary Nucleation : Once small aggregates form, they can serve as templates for further aggregation, leading to larger fibrils. Studies have shown that fibrils formed from Beta-Amyloid (3-42) can catalyze the aggregation of other amyloid-beta peptides, such as Aβ(1-42) .

Pyroglutamate Modification

The modification of Beta-Amyloid (3-42) to form pyroglutamate (pE) variants significantly alters its aggregation kinetics. Pyroglutamate-modified Aβ(3-42) exhibits accelerated fibril formation compared to its unmodified counterpart. This modification increases hydrophobicity and decreases electrostatic repulsion, leading to faster aggregation rates .

Chemical Stability

The stability of Beta-Amyloid (3-42) is sensitive to environmental conditions such as pH and temperature. It is also prone to proteolytic degradation, which can affect its biological activity and aggregation behavior .

Aggregation Kinetics

Research has demonstrated that Beta-Amyloid (3-42) aggregates at different rates depending on its concentration and the presence of other peptides:

Peptide MixtureT50 (time to reach 50% maximum fluorescence intensity)
Aβ(1-42)~2 hours
Aβ(3-42)Significantly longer than Aβ(1-42), indicating slower aggregation .

In mixtures of Aβ(1-42) and Aβ(3-42), the aggregation kinetics are altered, suggesting that Aβ(3-42) can inhibit the aggregation of full-length Aβ(1-42) during early phases .

Neurotoxicity Studies

Beta-Amyloid (3-42) has been shown to induce lipid peroxidation in neuronal membranes more effectively than other forms, such as Aβ(1-42). This property contributes to its neurotoxic effects, leading to increased cytosolic reactive oxygen species .

Structural Analysis

Structural studies using techniques like nuclear magnetic resonance spectroscopy reveal that Beta-Amyloid (3-42) adopts a beta-sheet conformation critical for fibril formation. The presence of pyroglutamate modifies this structure, enhancing its tendency to aggregate into more stable fibrils .

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Variants

Beta-Amyloid (3-42) is part of a family of Aβ peptides with varying lengths and modifications. Below is a detailed comparison with key variants:

Table 1: Comparative Analysis of Beta-Amyloid Variants

Variant Sequence Aggregation Toxicity Biomarker Relevance Disease Association
Aβ(1-42) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV Moderate High Core CSF biomarker for AD AD, cerebral amyloid angiopathy
Aβ(3-42) EFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA High Very High Specific to AD and Down’s AD, Down’s syndrome
Aβ(17-42) LVFFAEDVGSNKGAIIGLMVGGVVIA Low Moderate Limited diagnostic utility Rarely detected in plaques
Aβ(25-35) GSNKGAIIGLM Rapid High Experimental models Used in vitro/in vivo studies
Aβ(pE3-42) (Pyr)FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA Very High Extreme Strong correlation with AD AD, neurodegeneration

Key Findings:

Aβ(1-42) vs. Aβ(3-42) :

  • Aβ(3-42) aggregates faster and is more toxic due to pyroGlu3 .
  • CSF levels of Aβ(1-42) are lower in AD, while Aβ(3-42) is elevated in AD and Down’s syndrome .
  • Aβ(3-42) is less frequently used as a standalone biomarker but contributes to plaque pathology .

Truncated Variants (e.g., Aβ(17-42)) :

  • Shorter peptides like Aβ(17-42) show reduced aggregation and toxicity, likely due to the absence of hydrophobic C-terminal domains critical for fibril formation .

Pyroglutamate-Modified Aβ :

  • Aβ(pE3-42) shares properties with Aβ(3-42) but exhibits even greater stability and cytotoxicity, making it a potent driver of neurodegeneration .

Table 2: Drug Efficacy Against Aβ Variants

Compound Target Aβ Inhibition of Aggregation Mechanism Reference
Benzothiazole 4f Aβ(1-42) 97.3% at 10 mM Binds to β-sheet regions
Curcumin Aβ(1-42) 80% in vitro Antioxidant, disrupts fibrils
THC Aβ(1-42) Reduces plaque burden Anti-inflammatory, reduces Aβ
D-Alanyl-O-(cyclohexylacetyl)-L-serine Aβ(1-42) 70% inhibition Inhibits Aβ synthesis
  • Resistance to Therapies : Aβ(3-42)’s pyroGlu3 modification may reduce susceptibility to agents targeting the N-terminal of Aβ(1-42), such as antibodies like Aducanumab .

Biomarker Utility in Differential Diagnosis

Beta-Amyloid (3-42) has distinct diagnostic implications:

  • AD vs.
  • Overlap with Tauopathies : Aβ(3-42) correlates with phosphorylated tau (p-tau) in AD, whereas iNPH and Lewy body dementias (LBDs) show lower Aβ(3-42) and higher t-tau .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Beta-Amyloid (3-42)

The primary method for synthesizing Beta-Amyloid (3-42) peptides is solid-phase peptide synthesis (SPPS), which allows for stepwise assembly of the peptide chain on a resin support.

  • Microwave-Assisted SPPS:
    A recent advancement involves microwave-assisted SPPS, which significantly improves synthesis efficiency by reducing reaction times and suppressing peptide aggregation during synthesis. This method enhances coupling reagent accessibility and increases peptide yield from approximately 20% to 70%, while reducing amino acid coupling times to about 5 minutes per cycle. Using microwave-assisted SPPS, Beta-Amyloid (3-42) peptides can be synthesized in approximately 6.5 hours with yields around 71%.

  • Coupling Strategy:
    The initial C-terminal amino acid is conjugated to the resin using symmetric anhydride activation, which facilitates subsequent sequential addition of amino acids to produce N-terminally truncated peptides like Beta-Amyloid (3-42). This approach avoids complicated N-terminal cleavage and glutamate cyclization steps, streamlining synthesis.

Post-Synthesis Solubilization and Monomerization

After chemical synthesis, the dry peptide must be solubilized and monomerized to erase any pre-existing aggregates or structural conformations that could seed unwanted aggregation.

  • Use of Hexafluoroisopropanol (HFIP):
    HFIP is employed to dissolve lyophilized Beta-Amyloid (3-42) peptide powder, effectively breaking down β-sheet structures and aggregates into monomeric forms. This step is critical for controlling the starting structural state of the peptide and ensuring reproducibility in downstream aggregation experiments.

  • Dimethyl Sulfoxide (DMSO) Solubilization:
    Following HFIP treatment, the peptide is dried and re-solubilized in DMSO to maintain the monomeric state. This preparation allows for controlled dilution into aqueous buffers or cell culture media for further aggregation or functional studies.

Controlled Aggregation Protocols

The aggregation state of Beta-Amyloid (3-42) is pivotal for studying its biological effects. Protocols have been developed to produce homogeneous preparations of unaggregated monomers, oligomers, and fibrils.

Aggregation State Preparation Conditions Key Features
Unaggregated (Monomeric) DMSO-solubilized peptide diluted immediately into experimental buffer/media Peptide remains largely monomeric; used for baseline functional assays
Oligomeric Incubation in phenol red-free cell culture media (e.g., Ham’s F-12) under controlled conditions Produces soluble oligomeric assemblies, identified by atomic force microscopy (AFM); oligomers are significantly neurotoxic compared to monomers
Fibrillar Incubation in acidic conditions (e.g., 10 mM HCl) with physiological salt concentrations (e.g., 150 mM NaCl) Leads to formation of amyloid fibrils and “plaques-in-a-dish”; fibrils are less neurotoxic than oligomers but are the hallmark of amyloid pathology

These protocols rely heavily on AFM for morphological characterization, ensuring that the peptide assemblies are structurally homogeneous and suitable for comparative studies.

Summary of Preparation Workflow

Step Description Key Reagents/Equipment Outcome
1. Peptide Synthesis Microwave-assisted SPPS with symmetric anhydride activation Microwave peptide synthesizer, resin, amino acids High-yield Beta-Amyloid (3-42) peptide
2. Monomerization HFIP treatment to dissolve and break aggregates HFIP, glass syringes, sonicator Monomeric peptide stock
3. Solubilization Dissolution in DMSO DMSO, microcentrifuge tubes Stable monomeric peptide solution
4. Aggregation Control Incubation under specific buffer conditions for oligomers or fibrils Cell culture media, acidic buffers, salts Defined oligomeric or fibrillar assemblies
5. Characterization AFM imaging, SDS-PAGE, neurotoxicity assays AFM instrument, electrophoresis apparatus, cell culture systems Confirmation of peptide assembly and bioactivity
6. Optional Labeling Fluorescent dye conjugation for imaging Alexa Fluor 488 labeling kits Fluorescently labeled oligomers retaining function

Research Findings and Implications

  • Microwave-assisted SPPS reduces synthesis time and increases yield, facilitating the production of Beta-Amyloid (3-42) for research.

  • The initial monomerization step using HFIP is essential to erase previous aggregation states, ensuring reproducibility in aggregation studies.

  • Controlled aggregation protocols yield distinct Beta-Amyloid (3-42) assemblies with differing neurotoxic profiles, with oligomers showing the highest toxicity in vitro.

  • Fluorescent labeling of oligomers provides a valuable tool for studying cellular uptake and mechanisms of toxicity without altering peptide structure or function.

Q & A

Q. How should hypotheses and research questions be aligned when investigating Beta-Amyloid (3-42) clearance mechanisms?

  • Answer: Operationalize hypotheses to directly address research questions. For example, if the question is “Does enhanced glymphatic function reduce Beta-Amyloid (3-42) burden?”, the hypothesis should specify measurable outcomes (e.g., CSF Aβ42 levels via ELISA). Methodological coherence between questions and hypotheses ensures data validity .

Data Presentation and Reproducibility

  • Referencing Guidelines: Follow journal-specific formats (e.g., APA, ACS) for citations. For Beta-Amyloid (3-42) protocols, cite primary sources detailing solubilization and aggregation methods .
  • Reproducibility Checklist: Include peptide source, lot number, buffer recipes, and equipment settings (e.g., sonication power, centrifugation speed) in supplementary materials .

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